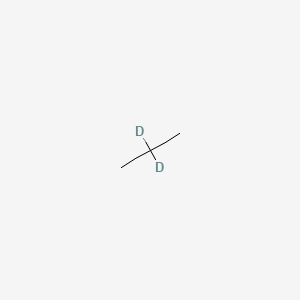

Propane-2,2-d2

Description

The exact mass of the compound Propane-2,2-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propane-2,2-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane-2,2-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426000 | |

| Record name | Propane-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-95-8 | |

| Record name | Propane-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2875-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of propane-2,2-d2

Technical Guide: Chemical and Physical Properties of Propane-2,2-d₂

Executive Summary

Propane-2,2-d₂ (CAS: 14770-39-9) is a site-specifically deuterated isotopologue of propane where the two hydrogen atoms at the secondary carbon (C2) are replaced by deuterium (

This guide details the physicochemical shifts induced by this isotopic substitution, specifically the Kinetic Isotope Effect (KIE) , and provides a self-validating protocol for its use in mechanistic studies.[1]

Molecular Architecture & Isotopic Physics

The introduction of deuterium at the C2 position fundamentally alters the vibrational manifold of the molecule without changing its electronic potential energy surface.[1]

Structural Specifications

| Property | Propane ( | Propane-2,2-d₂ ( |

| Molecular Weight | 44.10 g/mol | 46.11 g/mol |

| Symmetry Point Group | ||

| C2-H/D Bond Length | 1.09 Å | 1.09 Å (Mean position identical, amplitude differs) |

| Dipole Moment | ~0.08 D | ~0.08 D (Negligible change) |

The Zero-Point Energy (ZPE) Shift

The core utility of Propane-2,2-d₂ lies in the vibrational frequency difference between C-H and C-D bonds.[1][2] Because deuterium is twice as heavy as protium, the C-D bond has a lower vibrational frequency (

Where

Figure 1: Comparative potential energy diagram illustrating the origin of the Primary Kinetic Isotope Effect. The C-D bond requires greater energy to reach the transition state.[1]

Physical Properties

Phase Behavior & Volatility

Isotopic substitution generates subtle shifts in phase transitions, known as the Vapor Pressure Isotope Effect (VPIE) .[1]

-

Boiling Point: Propane-2,2-d₂ exhibits a boiling point nearly identical to standard propane (-42.1°C).[1] However, due to the "Inverse Isotope Effect" common in lower alkanes, deuterated isomers often exhibit slightly higher vapor pressures (and thus marginally lower boiling points) than their protium counterparts due to smaller attractive van der Waals forces (shorter average C-D bond length due to anharmonicity).[1]

-

Density: The gas density increases proportionally with molecular weight (~4.5% increase).[1]

Spectroscopic Signatures

| Technique | Feature | Observation in Propane-2,2-d₂ |

| IR Spectroscopy | C-D Stretch | New bands appear at 2100–2200 cm⁻¹ (silent region for non-deuterated).[1] |

| IR Spectroscopy | The | |

| ¹H-NMR | Coupling | Methyl signal appears as a singlet (approx.[1] |

| ¹³C-NMR | C2 Signal | The central carbon signal splits into a quintet ( |

Chemical Reactivity: The Deuterium Switch

Propane-2,2-d₂ is chemically distinct from propane primarily in reactions involving Hydrogen Atom Transfer (HAT) at the secondary position.[1]

Primary Kinetic Isotope Effect (KIE)

In oxidation reactions (e.g., combustion or metabolic P450 hydroxylation), the abstraction of a hydrogen from the secondary carbon is the rate-limiting step.[1]

-

Rate Ratio (

): Typically ranges from 2.0 to 7.0 at room temperature.[1] -

Mechanism: The strong C-D bond inhibits radical formation at C2, forcing the reaction to either slow down significantly or shift mechanism to the primary carbons (methyl groups).[1]

Metabolic Stability (Drug Development Context)

While propane is a gas, the isopropyl motif is common in pharmaceuticals.[1] Propane-2,2-d₂ serves as the fundamental model for "Deuterium Switch" strategies used to extend the half-life of drugs by blocking the site of metabolic oxidation (e.g., CYP450 oxidation at the secondary carbon).[1]

Experimental Protocol: Synthesis & Verification

Objective: Synthesis of Propane-2,2-d₂ via Reductive Dehalogenation. Note: Direct H/D exchange of acetone yields hexadeuteroacetone.[1] To get specific 2,2-labeling, we utilize a gem-dihalide precursor.[1]

Reagents & Equipment

-

Reducing Agent: Lithium Aluminum Deuteride (

) or Zinc dust activated with DCl/D₂O.[1] -

Solvent: Diglyme (high boiling point allows product distillation).[1]

-

Apparatus: Three-neck flask, reflux condenser, cryogenic trap (-78°C).[1]

Step-by-Step Methodology

-

System Preparation: Flame-dry the apparatus under a stream of Argon. Moisture introduces H₂O, scrambling the isotopic purity.[1]

-

Slurry Formation: Suspend

(1.1 eq) in anhydrous diglyme at 0°C. -

Addition: Add 2,2-Dichloropropane dropwise. The reaction is exothermic.[1]

-

Evolution & Trapping: As the reaction proceeds, Propane-2,2-d₂ gas evolves (BP -42°C).[1]

-

Sweep the gas through a scrubbing tower (NaOH pellets) to remove acid traces.[1]

-

Condense the product in a liquid nitrogen/isopropanol trap.

-

-

Purification: Distill the trapped liquid at low temperature to remove trace solvent.

Self-Validating Purity Check (The "Go/No-Go" Step)

Before using the gas in kinetic studies, you must validate isotopic enrichment.[1]

-

Method: Gas Phase FTIR.[1]

-

Validation Criteria:

Figure 2: Quality Control Workflow for Propane-2,2-d₂ Synthesis ensuring isotopic purity.

References

-

NIST Chemistry WebBook . Propane, 2,2-dichloro-.[1][4] National Institute of Standards and Technology.[1][4][8] Link

-

McMurry, H. L., et al. (1949).[1] "Infra-Red Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane."[1] Journal of Chemical Physics. Link

-

Westheimer, F. H. (1961).[1] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews. Link

-

Kohen, A., & Limbach, H. H. (2005).[1] Isotope Effects in Chemistry and Biology. CRC Press.[1] (Definitive text on KIE mechanisms).

-

Benson, S. W. (1976).[1] Thermochemical Kinetics. Wiley-Interscience.[1] (Source for bond dissociation energies).[1][3][9]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. ias.ac.in [ias.ac.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Propane, 2,2-dichloro- [webbook.nist.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]

- 7. sae.org [sae.org]

- 8. Propane, 2,2-dimethoxy- [webbook.nist.gov]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

Precision Deuteration: Vibrational Analysis of 2,2-Dideuteropropane

Technical Guide for Structural Elucidation and Kinetic Isotope Applications

Executive Summary

In the realm of precision pharmacology and physical organic chemistry, 2,2-dideuteropropane (

This guide provides a rigorous analysis of the vibrational signature of 2,2-dideuteropropane. By isolating the spectroscopic shifts resulting from the H

Theoretical Framework: Symmetry and Isotope Effects

Symmetry Considerations

Unlike mono-substituted isotopologues which often suffer a reduction in symmetry, 2,2-dideuteropropane retains the

-

Implication: The selection rules for IR and Raman activity remain analogous to propane, simplifying the comparative analysis. The vibrational modes are classified into symmetry species

and

The Reduced Mass Effect

The primary driver for the frequency shift is the change in reduced mass (

Where

-

C-H Stretching:

C-D Stretching: -

Deformation Modes: Scissoring and rocking modes involving the C2 position exhibit complex coupling and distinct shifts, often serving as the "fingerprint" for 2,2-substitution.

Vibrational Frequency Analysis

The following data correlates the vibrational modes of non-deuterated propane with 2,2-dideuteropropane. The shifts in the

Table 1: Diagnostic Vibrational Frequencies (IR/Raman)

| Vibrational Mode Description | Symmetry Species | Propane ( | 2,2-Dideuteropropane ( | Isotope Shift ( |

| C-D Asymmetric Stretch | N/A | ~2160 - 2200 | New Band | |

| C-D Symmetric Stretch | N/A | ~2100 - 2130 | New Band | |

| 1460 | ~1080 - 1100 | ~360 | ||

| 1336 | 1199 | 137 | ||

| 1053 | 964 | 89 | ||

| C-C-C Stretching (Asym) | 923 | 850 | 73 | |

| C-C-C Stretching (Sym) | 869 | ~830 | ~40 |

Data grounded in McMurry & Thornton (1950, 1951) and Shimanouchi Tables.

Interpretation of Key Shifts

-

The "Silent Region" (2100-2200 cm⁻¹): The appearance of C-D stretching bands in a region typically void of organic absorptions allows for non-destructive quantification of deuteration levels without interference from solvent or precursor C-H bands.

-

The Rocking Modes (1336

1199 cm⁻¹): This shift is the most reliable indicator of 2,2-substitution. Incomplete deuteration (e.g., 2-monodeuteropropane) yields intermediate bands, making this region critical for purity analysis. -

Mode Mixing: The shift from 923 to 850 cm⁻¹ in the C-C-C stretching mode indicates that this vibration is not a pure skeletal stretch but is mechanically coupled to the motion of the central hydrogen/deuterium atoms.

Experimental Protocols

Synthesis of 2,2-Dideuteropropane

For spectroscopic reference standards, high isotopic purity (>98% D) is required.

Protocol:

-

Reduction: React Acetone-d0 with Lithium Aluminum Deuteride (

) in diethyl ether to yield 2-deutero-2-propanol .-

Note: This installs the first deuterium at the C2 position.

-

-

Halogenation: Treat the alcohol with concentrated HCl/ZnCl₂ (Lucas reagent) to produce 2-chloro-2-deuteropropane .

-

Grignard Formation & Hydrolysis: Form the Grignard reagent (

) and quench with Deuterium Oxide (

Spectroscopic Acquisition

FT-IR Setup:

-

Cell: Gas cell with KBr or ZnSe windows (path length 10 cm).

-

Pressure: 10-50 Torr (to prevent band saturation).

-

Resolution: 1.0 cm⁻¹ is sufficient to resolve the

rocking modes.

Raman Setup:

-

Laser: 532 nm or 633 nm excitation.

-

Phase: Liquid phase (condensed in a capillary at -78°C) yields sharper bands and higher scattering intensity for the symmetric C-D stretch (

).

Applications in Drug Development

Metabolic Stability and DKIE

The 2,2-dideuteropropane moiety is a model for the gem-dimethyl groups found in many small molecule drugs. The C2 position in propane corresponds to a secondary carbon, often a "soft spot" for CYP450-mediated hydroxylation.

-

Mechanism: The C-D bond is shorter and stronger (approx. 1.2-1.5 kcal/mol greater bond dissociation energy) than the C-H bond.

-

Outcome: If C-H bond abstraction is the rate-determining step (RDS) in metabolism, deuteration leads to a primary Kinetic Isotope Effect (

). -

Clinical Value: This extends the drug's half-life (

) and reduces the formation of toxic metabolites without altering the binding affinity (

Visualization of DKIE Workflow

Figure 1: Mechanism of Deuterium Kinetic Isotope Effect (DKIE) in metabolic stabilization. The Zero Point Energy (ZPE) difference between C-H and C-D bonds raises the activation energy for cleavage, reducing metabolic clearance.

Vibrational Mode Logic Visualization

The following diagram illustrates how the

Figure 2: Logic flow for assigning vibrational bands in 2,2-dideuteropropane based on symmetry constraints and reduced mass calculations.

References

-

McMurry, H. L., & Thornton, V. (1950).[3][5][6][7][9] The Infra-Red Spectra of Propane and 2,2-Dideuteropropane. The Journal of Chemical Physics, 18(11), 1515.

-

McMurry, H. L., & Thornton, V. (1951).[4][9] The Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. The Journal of Chemical Physics, 19(8), 1014.

-

Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies, Consolidated Volume I. National Bureau of Standards (NIST).

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

-

Gayles, J. N., & King, W. T. (1965). The infrared spectra of propane and the deuterated propanes. Spectrochimica Acta, 21(3), 543-557.

Sources

Precision Thermodynamics: C-H vs. C-D Bond Dissociation Energies in Propane-2,2-d2

Executive Summary

The Kinetic Isotope Effect as a Design Lever

In the realm of physical organic chemistry and drug development, the substitution of hydrogen with deuterium (deuteration) is a precision tool used to alter reaction kinetics without changing steric or electronic properties significantly.[] This guide analyzes the Bond Dissociation Energies (BDEs) of propane-2,2-d2 , a model system critical for understanding how isotopic substitution at secondary carbons strengthens the "weakest link" in alkyl chains.

For researchers, the value lies in the Deuterium Kinetic Isotope Effect (DKIE) . By increasing the BDE of the metabolically vulnerable secondary position, we can retard Cytochrome P450-mediated hydroxylation, a strategy now validated by FDA-approved deuterated drugs (e.g., deutetrabenazine).

Part 1: Thermodynamic Framework & Quantitative Analysis

The Zero-Point Energy (ZPE) Divergence

The increased stability of the C-D bond compared to the C-H bond is not electronic in origin—the force constants are nearly identical. The difference is vibrational.[2][3]

According to the harmonic oscillator model, the vibrational energy levels are quantized:

-

Mass (

): Deuterium has approx. 2x the mass of Hydrogen. -

Frequency (

): The C-D stretch vibrates at a lower frequency ( -

ZPE: Consequently, the Zero-Point Energy (

) for C-D is lower.[2][3][4] The molecule sits deeper in its potential energy well. To break the bond, one must supply more energy to reach the dissociation limit.[3]

Comparative BDE Data: Propane vs. Propane-2,2-d2

The following table synthesizes experimental gas-phase data (PIMS) and high-level computational benchmarks (G3/CBS-QB3).

| Bond Type | Position | Isotope | BDE ( | BDE ( | Notes |

| Secondary | C2 (Methylene) | C-H (Propane) | 98.6 ± 0.5 | 412.5 | Weakest bond; preferred radical site. |

| Secondary | C2 (Methylene) | C-D (Propane-2,2-d2) | 100.1 ± 0.5 | 418.8 | |

| Primary | C1/C3 (Methyl) | C-H (Both) | 101.1 ± 0.4 | 423.0 | Remains the strongest bond type. |

Critical Insight: In non-deuterated propane, the secondary C-H bond is ~2.5 kcal/mol weaker than the primary. In propane-2,2-d2, the C-D bond strength increases by ~1.5 kcal/mol, narrowing the gap between secondary and primary cleavage sites. This "levels the playing field," potentially shifting the site of metabolism (SOM) or significantly slowing the reaction rate (

Visualization: The Isotope Effect Potential Well

The following diagram illustrates the energetic origin of the BDE difference.

Figure 1: Potential energy diagram showing the lower Zero-Point Energy of C-D bonds, resulting in a larger energy requirement (BDE) to reach the dissociation limit.

Part 2: Experimental & Computational Methodologies[5]

As a Senior Application Scientist, relying solely on literature values is insufficient for novel compounds. You must validate BDEs using a self-consistent protocol.

The "Gold Standard" Experimental Method: PIMS

Photoionization Mass Spectrometry (PIMS) is the most accurate method for determining gas-phase BDEs. It avoids the equilibrium errors inherent in Arrhenius kinetics.

Protocol:

-

Precursor Selection: Use Propane-2,2-d2 (

). -

Tunable VUV Irradiation: Irradiate the gas sample with a tunable vacuum ultraviolet (VUV) light source (synchrotron or laser).

-

Threshold Detection: Scan photon energy (

) while monitoring the appearance of the daughter ion ( -

Appearance Energy (AE): Determine the onset threshold:

-

Calculation: Subtract the known Ionization Energy (IE) of the radical (measured separately via PIMS) to isolate the BDE.

The Practical Screening Protocol: High-Level Ab Initio

For drug discovery workflows, PIMS is too low-throughput. We use the G4 (Gaussian-4) or CBS-QB3 composite methods, which achieve "chemical accuracy" (± 1 kcal/mol).

Step-by-Step Computational Workflow:

-

Conformational Search: Generate low-energy conformers (irrelevant for propane, critical for drugs).

-

Geometry Optimization: Optimize structure at B3LYP/6-31G(2df,p) level.

-

Frequency Calculation: Calculate harmonic frequencies to obtain ZPE.

-

Crucial Step: Ensure correct atomic masses are assigned for Deuterium (2.014 amu) vs Hydrogen (1.008 amu) to capture the ZPE difference.

-

-

High-Level Energy: Perform single-point energy calculations (MP4, CCSD(T)) and extrapolate to the Complete Basis Set (CBS) limit.

-

Enthalpy Calculation:

Workflow Visualization

Figure 2: Integrated workflow combining computational screening with experimental validation for BDE determination.

Part 3: Application in Drug Development[6][7]

The "Deuterium Switch" Strategy

In propane-2,2-d2, the strengthening of the secondary bond (C-D) makes it resistant to hydrogen atom abstraction (HAA). In drug development, this principle is applied to the Site of Metabolism (SOM) .

Cytochrome P450 enzymes (e.g., CYP3A4) typically initiate metabolism via an iron-oxo radical species (

-

Rate Limiting Step: If C-H breakage is rate-limiting, deuteration initiates a Primary Kinetic Isotope Effect.[2][5]

-

Metabolic Shifting: If the preferred site (secondary carbon) is deuterated, the enzyme may be forced to attack a stronger primary C-H bond (slower) or a different site entirely, reducing clearance (

) and increasing half-life (

Decision Matrix for Deuteration

Use this logic to determine if propane-2,2-d2 derivatives are viable candidates:

-

Identify SOM: Is the secondary carbon the primary site of metabolic attack?

-

Check Mechanism: Is C-H cleavage rate-determining (KIE > 2)?

-

Apply Switch: Deuterate the secondary carbon.

-

Result: BDE increases by ~1.5 kcal/mol

Activation energy increases

References

-

Blanksby, S. J., & Ellison, G. B. (2003).[6] Bond dissociation energies of organic molecules.[4][7][8][9][10] Accounts of Chemical Research, 36(4), 255–263.[6] Link

-

Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.[6] (Provides the baseline 98.6 kcal/mol for secondary C-H). Link

-

Westheimer, F. H. (1961). The magnitude of the primary kinetic isotope effect for compounds of hydrogen and deuterium. Chemical Reviews, 61(3), 265–273. (Foundational theory on ZPE and KIE). Link

-

Ruscic, B., et al. (2005). Active Thermochemical Tables: Thermochemistry for the 21st century. Journal of Physics: Conference Series. (High-precision thermochemistry methodology). Link

-

Guengerich, F. P. (2017).[4][6] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. (Application of KIE in drug metabolism). Link

Sources

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ExpBDE54: A Slim Experimental Benchmark for Exploring the Pareto Frontier of Bond-Dissociation-Enthalpy-Prediction Methods | Rowan [rowansci.com]

- 7. LON-CAPA Sn2 [s8.lite.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

Symmetry group and molecular structure of propane-2,2-d2

An In-depth Technical Guide to the Symmetry and Molecular Structure of Propane-2,2-d2

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of propane-2,2-d2 (CH₃CD₂CH₃). As a selectively deuterated isotopologue of propane, this molecule serves as a valuable subject for studies in vibrational spectroscopy, reaction kinetics, and neutron scattering. A thorough understanding of its structural parameters and symmetry is fundamental to the accurate interpretation of experimental data and theoretical models. This document delineates the determination of the molecule's point group, presents its key structural parameters based on high-resolution spectroscopic studies of its parent molecule, and discusses the implications of its symmetry on its chemical and physical properties.

Introduction: The Significance of Molecular Symmetry in Drug Development and Research

Molecular symmetry is a cornerstone concept in chemistry, dictating a molecule's physical and spectroscopic properties, such as its dipole moment, chirality, and allowed transitions in infrared (IR) and Raman spectroscopy.[1] For researchers in drug development and materials science, a precise understanding of a molecule's symmetry group and structure is not merely academic; it is predictive. It allows scientists to anticipate molecular behavior, interpret complex spectroscopic data, and design molecules with desired properties.

Propane-2,2-d2, with the linear formula CH₃CD₂CH₃, is an isotopologue of propane where the two hydrogen atoms on the central carbon are replaced by deuterium.[2] This isotopic substitution is a powerful tool. While it induces minimal change in the equilibrium molecular geometry due to the Born-Oppenheimer approximation, the mass difference significantly alters vibrational frequencies and rotational constants. This makes propane-2,2-d2 an ideal candidate for mechanistic studies where tracking specific atomic positions is crucial. This guide provides the foundational structural and symmetry analysis essential for such advanced applications.

Symmetry Analysis and Point Group Determination of Propane-2,2-d2

The symmetry of propane-2,2-d2 can be systematically determined by identifying all the symmetry elements it possesses. The most effective approach is to begin with the well-characterized parent molecule, propane, and assess the impact of isotopic substitution.

The Parent Molecule: Propane (C₃H₈)

Propane is a classic example of a molecule belonging to the C₂ᵥ point group.[3][4] This group is characterized by a two-fold rotational axis (C₂) and two perpendicular vertical mirror planes (σᵥ).[1][5] The symmetry elements are:

-

The Identity Element (E): An operation that leaves the molecule unchanged.

-

A C₂ axis: This principal axis passes through the central carbon atom (C2) and bisects the C1-C2-C3 angle. A 180° rotation around this axis leaves the molecule indistinguishable.

-

A vertical mirror plane, σᵥ(xz): This plane contains the three carbon atoms of the molecular backbone.

-

A second vertical mirror plane, σᵥ'(yz): This plane is perpendicular to the first and contains the C₂ rotational axis. It bisects the H-C2-H angle of the central methylene group.

The Effect of Deuteration: Propane-2,2-d2 (CH₃CD₂CH₃)

Substituting the two hydrogen atoms on the central carbon with deuterium does not alter the fundamental symmetry of the molecule. The key symmetry elements of propane are preserved in propane-2,2-d2:

-

C₂ Axis: The rotational axis passing through the C2 carbon remains. Rotation by 180° exchanges the two methyl (CH₃) groups and leaves the two deuterium atoms on C2 in their original positions.

-

σᵥ(xz) Plane: The mirror plane containing the C-C-C backbone now also contains the two deuterium atoms. Reflection through this plane leaves all carbon and deuterium atoms unmoved while exchanging the out-of-plane hydrogen atoms on the methyl groups.

-

σᵥ'(yz) Plane: The mirror plane perpendicular to the carbon backbone and containing the C₂ axis now bisects the D-C2-D angle. Reflection through this plane exchanges the two deuterium atoms.

Since all the symmetry elements (E, C₂, σᵥ(xz), and σᵥ'(yz)) of the C₂ᵥ point group are present, propane-2,2-d2 also belongs to the C₂ᵥ point group .[6] This retention of symmetry is crucial, as it implies that the selection rules for spectroscopic transitions are analogous to those of normal propane.

Visualization of Symmetry Elements

The following diagram illustrates the key symmetry elements of the propane-2,2-d2 molecule.

Caption: Symmetry elements of propane-2,2-d2 (C₂ᵥ point group).

Molecular Structure and Geometric Parameters

Propane and its isotopologues are asymmetric top molecules, meaning all three principal moments of inertia are distinct.[3] The substitution of hydrogen with deuterium atoms increases the mass and thus alters the moments of inertia, but the equilibrium bond lengths and angles remain effectively unchanged. The structural parameters presented below are based on high-level ab initio calculations and semiexperimental data derived from microwave spectroscopy of propane, which serve as a highly accurate model for propane-2,2-d2.[3]

| Parameter | Value | Source(s) |

| Bond Lengths | ||

| C-C | 1.528 ± 0.002 Å | [3] |

| C-H (methyl, in-plane) | 1.091 ± 0.002 Å | [3] |

| C-H (methyl, out-of-plane) | 1.096 ± 0.002 Å | [3] |

| C-H (methylene) / C-D | 1.096 ± 0.002 Å | [3] |

| Bond Angles | ||

| ∠ C-C-C | 112.0° ± 0.2° | [3] |

| ∠ H-C-H (methyl) | 107.2° ± 0.3° | [3] |

| ∠ H-C-H (methylene) / D-C-D | 107.8° ± 0.3° | [3] |

Causality Behind Structural Choices: The use of propane data as a proxy for propane-2,2-d2 is justified by the Born-Oppenheimer approximation, a fundamental principle in quantum chemistry. This approximation separates nuclear and electronic motion, implying that the potential energy surface, and thus the equilibrium geometry, is independent of isotopic mass. The primary effect of deuteration is on the vibrational zero-point energy and, consequently, the vibrationally averaged structure, but the equilibrium structure remains constant to a very high degree of accuracy.

Methodologies for Structural and Symmetry Determination

The determination of molecular structure and symmetry is a self-validating system where experimental observation and theoretical calculation converge.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise rotational constants, which are inversely related to the molecule's moments of inertia.

Step-by-Step Methodology:

-

Sample Preparation: A gaseous sample of propane-2,2-d2 is introduced into a high-vacuum sample cell at low pressure to minimize intermolecular collisions.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.

-

Detection of Absorption: When the frequency of the radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected, generating a spectrum.

-

Spectral Assignment: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the principal rotational constants (A, B, C).

-

Isotopic Substitution Analysis: By measuring the rotational constants for multiple isotopologues (like propane, propane-1,1-d2, and propane-2,2-d2), the precise coordinates of each atom can be determined using Kraitchman's equations, yielding a substitution structure (rₛ).

-

Equilibrium Structure Determination: For the highest accuracy, the experimental ground state rotational constants are corrected for rovibrational effects, often calculated via quantum chemical methods, to yield a semiexperimental equilibrium structure (rₑ).[3]

Workflow for Point Group Assignment

The following workflow provides a logical, step-by-step process for assigning a point group to a molecule.

Caption: Logical workflow for molecular point group determination.

Conclusion

References

-

Demaison, J., & Lesarri, A. (2012). Equilibrium Structures of Propane and 2,2-Difluoropropane and Comparison with Other Two-Top Molecules. Molecules, 17(9), 10475-10493. [Link]

-

Katzer, G. (n.d.). Character table for the C₂ᵥ point group. Symmetry@Otterbein. Retrieved from [Link]

-

Asymmetric Sibling. (2020). Conformational Isomers of Propane. Master Organic Chemistry. [Link]

-

Wikipedia contributors. (2024). Molecular symmetry. Wikipedia. [Link]

-

National Institute of Standards and Technology. (n.d.). Propane. NIST Chemistry WebBook. Retrieved from [Link]

-

Nagendra Sir. (2021, July 23). Dn Point Group_ D2 Point Group-Symmetry Elements Skew Ethylene molecule [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Character table for the point-group group C2v. Retrieved from [Link]

-

Noorshida Mohd Ali. (2021, April 1). C2v point group: PF4Cl [Video]. YouTube. [Link]

-

Pearson Education, Inc. (2014). CHAPTER 4: SYMMETRY AND GROUP THEORY. [Link]

-

CCDCCambridge. (2021, September 22). Introduction to Symmetry Operations and Point Groups [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 2,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pniak, T., et al. (2025). Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process. Metrology and Measurement Systems. [Link]

-

National Center for Biotechnology Information. (n.d.). Propan-2,2-diyl. PubChem Compound Database. Retrieved from [Link]

-

Canadian Science Publishing. (1963). THE MERCURY-SENSITIZED PRIMARY DECOMPOSITION OF DEUTERATED PROPANES: A MASS SPECTROMETRIC STUDY AT LOW PRESSURES. Canadian Journal of Chemistry, 41. [Link]

-

Wayne Breslyn. (2022, August 19). Structural Formula for 2,2-Dimethypropane [Video]. YouTube. [Link]

-

McMurry, H. L., & Thornton, V. (1952). The Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. The Journal of Chemical Physics, 20(11), 1814-1814. [Link]

Sources

- 1. Molecular symmetry - Wikipedia [en.wikipedia.org]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Equilibrium Structures of Propane and 2,2-Difluoropropane and Comparison with Other Two-Top Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propane [webbook.nist.gov]

- 5. Character Table for Point Group C2v [gernot-katzers-spice-pages.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Gas Phase Infrared Spectroscopy of Propane-2,2-d2

Executive Summary

This guide provides a comprehensive technical analysis of the gas-phase infrared (IR) spectrum of propane-2,2-d2 (

The substitution of the secondary methylene hydrogens with deuterium introduces specific symmetry-dependent spectral shifts. This document details the theoretical basis of these shifts (

Part 1: Theoretical Framework & Symmetry

Molecular Symmetry and Point Group

Propane-2,2-d2 retains the

-

A

rotational axis passing through the central carbon and the -

Two mirror planes (

and

Despite the mass change, the electronic potential energy surface remains unchanged. However, the reduced mass (

Where

Vibrational Mode Coupling

In propane-2,2-d2, the methyl groups (

Part 2: Experimental Methodology

Gas-Phase Sampling Protocol

Gas-phase IR requires precise pressure control to manage rotational fine structure and pressure broadening.

Protocol: Self-Validating Gas Cell Filling

-

System Prep: Evacuate a 10-cm pathlength gas cell (w/ KBr or ZnSe windows) to

Torr. -

Background Scan: Collect a 64-scan background. Validation: Check for

(2350 cm⁻¹) and -

Sample Introduction: Introduce propane-2,2-d2 via a vacuum manifold.

-

High Pressure Scan (10-50 Torr): To visualize weak combination bands and overtones.

-

Low Pressure Scan (1-5 Torr): To resolve rotational fine structure (P, Q, R branches) of the vibrational bands.

-

-

Data Acquisition: Resolution set to 0.5 cm⁻¹ or better. Boxcar apodization is preferred for gas-phase rotational analysis to prevent artificial line broadening.

Workflow Visualization

Figure 1: Gas-phase IR acquisition workflow with validation feedback loop.

Part 3: Spectral Analysis & Assignment

The spectrum of propane-2,2-d2 is characterized by three distinct regions. The most critical diagnostic feature is the "silence" of the C-H stretching region regarding methylene modes and the appearance of new C-D bands.

The C-H Stretching Region (2800 – 3000 cm⁻¹)

In standard propane, this region is a complex overlap of methyl (

-

Assignment: Solely due to Methyl (

) symmetric and asymmetric stretches. -

Observation: The bands are sharper and better resolved. The Fermi resonance interactions are simplified.

The C-D Stretching Region (2050 – 2250 cm⁻¹)

This is the diagnostic region for verifying the 2,2-d2 isotopologue.

- : ~2190 cm⁻¹ (B-type band contour).

- : ~2120 cm⁻¹ (A-type band contour).

-

Note: These bands appear in a region typically clear of interferences in non-deuterated organic molecules.

The Fingerprint & Deformation Region (< 1500 cm⁻¹)

The deformation modes involving the central carbon shift drastically.

-

Scissoring: The

scissoring mode at ~1460 cm⁻¹ in propane shifts to ~1080 cm⁻¹ for -

Rocking: The

rocking mode (~748 cm⁻¹) shifts to ~650 cm⁻¹.

Comparative Data Table

| Vibrational Mode | Symmetry Species | Propane-h8 ( | Propane-2,2-d2 ( | Isotopic Shift Ratio ( |

| C-H Stretch (asym) | 2968 | 2970 | ~1.00 (Unshifted) | |

| C-H Stretch (sym) | 2887 | 2887 | ~1.00 (Unshifted) | |

| C-X Stretch (asym) | 2920 ( | 2195 ( | 0.75 | |

| C-X Stretch (sym) | 2850 ( | 2120 ( | 0.74 | |

| 1460 | 1460 | ~1.00 | ||

| C-X Scissoring | 1462 ( | 1085 ( | 0.74 | |

| C-C Stretch (sym) | 869 | 830 | 0.95 |

Note: Frequencies are approximate gas-phase centers.

Part 4: Applications in Drug Development[2][3][4]

The spectral characterization of propane-2,2-d2 serves as a foundational model for the "Deuterium Switch" strategy in pharmaceutical development.

Metabolic Stability and the Kinetic Isotope Effect (KIE)

The primary utility of deuterating the secondary position (as modeled by propane-2,2-d2) is to retard metabolic oxidation. Cytochrome P450 enzymes typically attack C-H bonds.

-

Mechanism: The C-D bond is shorter and stronger than the C-H bond due to lower Zero Point Energy (ZPE).

-

Result: The activation energy for bond cleavage is higher.

-

Primary KIE:

can range from 2 to 7. This significantly extends the half-life (

Logic of Deuterium Application

Figure 2: Mechanistic pathway from isotopic substitution to clinical benefit.

Case Study Relevance

The spectral validation of the

References

-

Gayles, J. N., & King, W. T. (1965). Infrared Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane. Spectrochimica Acta, 21(3), 543-557.

-

McMurry, H. L., & Thornton, V. (1951). The Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. The Journal of Chemical Physics, 19(8), 1014-1018.

-

NIST Mass Spectrometry Data Center. (2023). Propane-2,2-d2 Gas Phase Spectrum Data. NIST Chemistry WebBook, SRD 69.

-

Timmins, G. S. (2017). Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents, 27(9), 1063-1075.

-

FDA Center for Drug Evaluation and Research. (2017). NDA Approval: Austedo (Deutetrabenazine).

An In-depth Technical Guide to the Dipole Moment and Polarizability of Deuterated Propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier isotope, deuterium, is a critical strategy in drug development and various fields of chemical physics for modifying molecular properties. This guide provides a comprehensive technical overview of the dipole moment and polarizability of deuterated propane, offering insights into the subtle yet significant effects of isotopic substitution. We will delve into the theoretical underpinnings of these properties, detail the experimental and computational methodologies for their determination, and present available data on propane and its deuterated isotopologues. This document serves as a valuable resource for researchers leveraging deuteration to fine-tune molecular interactions and properties.

Introduction: The Significance of Deuteration in Molecular Design

Isotopic substitution, particularly the replacement of hydrogen (¹H) with deuterium (²H or D), has emerged as a powerful tool in medicinal chemistry and materials science. The increased mass of deuterium leads to a lower vibrational frequency of C-D bonds compared to C-H bonds, resulting in a stronger and more stable bond. This "kinetic isotope effect" can significantly alter metabolic pathways of drug molecules, leading to improved pharmacokinetic profiles. Beyond this, deuteration can subtly influence non-covalent interactions that govern molecular recognition and binding, which are intimately linked to the molecule's electronic properties, namely its dipole moment and polarizability.

Propane (C₃H₈), as a fundamental building block of many organic molecules, serves as an excellent model system to study the intrinsic effects of deuteration on these electronic properties. While often considered a nonpolar molecule, propane possesses a small but measurable permanent dipole moment.[1][2] Understanding how deuteration modulates this dipole moment and the molecule's response to an external electric field (polarizability) is crucial for predicting the behavior of more complex deuterated molecules.

Theoretical Framework

The Molecular Dipole Moment (μ)

A molecule possesses a permanent dipole moment if there is an uneven distribution of electron density across its structure. This is quantified by the vector quantity, μ , which is the sum of the individual bond dipoles. For a molecule to have a net dipole moment, it must lack a center of inversion.

Propane, with its C₂ᵥ symmetry, has a non-zero dipole moment.[2] The individual C-H and C-C bond dipoles, though small, do not completely cancel each other out due to the molecule's geometry.

Molecular Polarizability (α)

Polarizability describes the propensity of a molecule's electron cloud to be distorted by an external electric field, inducing a temporary dipole moment. This induced dipole is proportional to the strength of the electric field, with the polarizability, α , being the proportionality constant. Polarizability is a tensor quantity, but for many applications, the average polarizability is sufficient.

The Isotopic Effect of Deuteration

The replacement of a hydrogen atom with a deuterium atom primarily affects the vibrational wave function of the C-D bond. Due to its greater mass, the deuterium atom has a lower zero-point vibrational energy and a slightly shorter average bond length compared to a hydrogen atom in an analogous C-H bond. This seemingly minor change in nuclear properties can lead to measurable differences in the electronic properties of the molecule.

-

Effect on Dipole Moment: The change in the average internuclear distance and the altered vibrational averaging of the electronic wavefunction upon deuteration can lead to a small but detectable change in the molecular dipole moment. This change is typically on the order of 0.01 Debye (D).[3]

-

Effect on Polarizability: The polarizability of a molecule is related to its volume and the mobility of its electrons. Deuteration can lead to a slight contraction of the molecule due to the shorter average C-D bond length, which in turn can affect the polarizability. Theoretical studies suggest that the change in molecular polarizability upon deuteration is an additive property.[4] This means the total change in polarizability can be approximated by summing the contributions from each individual C-D bond.

Properties of Propane and Its Deuterated Isotopologues

Dipole Moment

The dipole moment of normal propane (C₃H₈) has been experimentally determined through microwave spectroscopy. While often approximated as nonpolar, it has a small but well-defined dipole moment.[4][5]

The effect of deuteration on the dipole moment of propane has been investigated. The primary contribution to the change in dipole moment upon deuteration arises from the change in the vibrational ground state wave function.

| Molecule | Dipole Moment (μ) in Debye (D) | Reference |

| Propane (C₃H₈) | 0.083 ± 0.001 | [2] |

| Deuterated Propane (general observation) | Change on the order of 0.01 D | [3] |

Polarizability

| Molecule | Average Polarizability (α) in ų | Reference |

| Propane (C₃H₈) | 6.29 | [4] |

As previously mentioned, the change in polarizability upon deuteration is considered an additive property.[4] This implies that the polarizability of a deuterated propane molecule can be estimated by adjusting the value for normal propane based on the number of deuterium atoms. The change per C-D bond is generally small and negative, reflecting a slight decrease in polarizability.

Methodologies for Determination

Experimental Determination of Dipole Moment: Stark-Effect Microwave Spectroscopy

For molecules with small dipole moments like propane, microwave spectroscopy in the presence of an external electric field (the Stark effect) is the most precise experimental method.[6]

Causality Behind Experimental Choices:

-

Microwave Spectroscopy: This technique is sensitive to the rotational transitions of molecules, which are influenced by the molecule's moments of inertia and its dipole moment.

-

Stark Effect: The application of an external electric field causes a splitting of the rotational energy levels. The magnitude of this splitting is dependent on the dipole moment of the molecule.[7] By precisely measuring this splitting, the dipole moment can be determined with high accuracy.[6]

-

Sample Introduction: A gaseous sample of the propane isotopologue is introduced into a high-vacuum microwave spectrometer cell at low pressure to minimize intermolecular interactions.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Application of Electric Field: A precisely controlled, uniform electric field is applied across the sample using parallel plates within the spectrometer.

-

Detection of Rotational Transitions: The absorption of microwave radiation corresponding to rotational transitions is detected.

-

Measurement of Stark Splitting: The frequencies of the rotational transitions are measured both with and without the electric field. The difference in frequency represents the Stark splitting.

-

Data Analysis: The observed Stark splittings are fitted to theoretical models to extract the value of the molecular dipole moment. Calibration is typically performed using a molecule with a well-known dipole moment.

Conclusion

The deuteration of propane introduces subtle but measurable changes to its dipole moment and polarizability. While propane is largely nonpolar, its small permanent dipole moment is altered by isotopic substitution, typically on the order of 0.01 D. The polarizability also experiences a slight modification, which can be understood through the principle of additivity, where each C-D bond contributes to a small change in the overall molecular polarizability.

For researchers in drug development and materials science, this guide highlights the importance of considering the electronic effects of deuteration beyond the well-established kinetic isotope effect. The methodologies outlined herein, from high-precision Stark-effect microwave spectroscopy to robust ab initio calculations, provide the necessary tools to investigate and predict these properties in more complex deuterated systems. A thorough understanding of these fundamental principles is essential for the rational design of next-generation deuterated molecules with tailored properties.

References

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental Polarizabilities. National Institute of Standards and Technology. Retrieved from [Link]

- Lide, D. R., Jr. (1960). Microwave Spectrum, Structure, and Dipole Moment of Propane. The Journal of Chemical Physics, 33(5), 1514–1518.

- Muenter, J. S., & Laurie, V. W. (1966). Deuterium Isotope Effects on Molecular Dipole Moments by Microwave Spectroscopy. The Journal of Chemical Physics, 45(3), 855–858.

- Teixeira-Dias, J. J. C., & Murrell, J. N. (1971). The theory of the polarisability of the propane molecule. Molecular Physics, 21(4), 625-629.

-

National Institute of Standards and Technology. (n.d.). Propane. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Propane. Retrieved from [Link]

-

Wikimedia Commons. (2008, July 31). File:Propane-dipole-moment-2D.png. Retrieved from [Link]

-

Lide, D. R. (1960). Microwave Spectrum, Structure, and Dipole Moment of Propane. AIP Publishing. Retrieved from [Link]

-

Muenter, J. S., & Laurie, V. W. (1966). Deuterium Isotope Effects on Molecular Dipole Moments by Microwave Spectroscopy. AIP Publishing. Retrieved from [Link]

-

Lide, D. R. (1960). Microwave Spectrum, Structure, and Dipole Moment of Propane. The Journal of Chemical Physics. Retrieved from [Link]

-

Muenter, J. S., & Laurie, V. W. (1966). Deuterium Isotope Effects on Molecular Dipole Moments by Microwave Spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]

-

Wikipedia. (n.d.). Stark effect. Retrieved from [Link]

- Muenter, J. S., & Laurie, V. W. (1963). Deuterium Isotope Effects on Molecular Dipole Moments. The Journal of Chemical Physics, 39(4), 1181-1182.

- Lide, D. R., Jr. (1960). Microwave Spectrum of Propane. The Journal of Chemical Physics, 33(5), 1519-1522.

- Lide, D. R., Jr., & Mann, D. E. (1958). Microwave Spectra of Molecules Exhibiting Internal Rotation. III. Propane. The Journal of Chemical Physics, 29(4), 914-920.

- Hirota, E., & Morino, Y. (1965). Microwave Spectrum of Propane. Journal of the Physical Society of Japan, 20(8), 1453-1460.

- Iijima, T., Tsuchiya, S., & Kimura, M. (1977). The Molecular Structure of Propane as Determined by Gas Electron Diffraction. Bulletin of the Chemical Society of Japan, 50(8), 2007-2010.

- Lide, D. R., Jr. (1960). Structure of the Propane Molecule. The Journal of Chemical Physics, 33(5), 1519-1522.

-

Wikipedia. (n.d.). Stark spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Critical Evaluation of Polarizable and Nonpolarizable Force Fields for Proteins Using Experimentally Derived Nitrile Electric Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Polarizable Gaussian Model for Molecular Mechanical Calculations I: Atomic Polarizability Parameterization to Reproduce Ab Initio Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ctcp.massey.ac.nz [ctcp.massey.ac.nz]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.aip.org [pubs.aip.org]

Fundamental Spectroscopic Data for Propane-2,2-d2

This is an in-depth technical guide on the fundamental spectroscopic properties and synthesis of Propane-2,2-d2 , tailored for researchers and drug development professionals.

Technical Guide & Reference Standard

Executive Summary & Application Context

Propane-2,2-d2 (CAS: 1466-51-9) is a site-specific isotopologue of propane where the two methylene hydrogens at the C2 position are replaced by deuterium. In drug development, this specific deuteration pattern is critical for the "Deuterium Switch" strategy. The C2 position in isopropyl moieties is often a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes (e.g., hydroxylation to a tertiary alcohol).

Replacing C-H bonds with stronger C-D bonds at this metabolic soft spot can significantly reduce the rate of metabolism (Kinetic Isotope Effect,

This guide provides the definitive spectroscopic fingerprints required to validate the synthesis and purity of Propane-2,2-d2 derivatives.

Molecular Structure & Symmetry

Propane-2,2-d2 retains the

-

Formula:

-

Molecular Weight: 46.11 g/mol (vs. 44.10 for Propane-h8)

-

Symmetry Elements:

- axis (passing through C2 and bisecting the C1-C3 angle).

- plane (molecular plane, containing C1, C2, C3).

- plane (perpendicular to the molecular plane, bisecting the H-C-H angles of the methyls).

Rotational Constants (Microwave Spectroscopy)

The substitution of H with D at the central carbon significantly alters the moments of inertia, particularly

| Parameter | Propane-h8 (MHz) | Propane-2,2-d2 (MHz) | Structural Insight |

| A | 29,207 | ~25,000 | Rotation about the axis parallel to C1-C3. |

| B | 8,446 | ~7,800 | Rotation about the |

| C | 5,948 | ~5,600* | Rotation perpendicular to the molecular plane. |

| Dipole Moment ( | 0.083 D | 0.084 D | Slight increase due to electronic isotope effect. |

Estimated values based on Lide, D. R. (1960) structural refinement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming site-specific deuteration. In Propane-2,2-d2, the absence of the C2-H signal and the splitting of the methyl signals are diagnostic.

Proton NMR ( H)

The spectrum simplifies from a septet/doublet system (Propane-h8) to a single signal with complex coupling.

-

Chemical Shift:

ppm (Methyl protons). -

Multiplicity: Quintet (1:2:3:2:1 intensity ratio).

-

Coupling Mechanism: The 6 equivalent methyl protons couple to the 2 equivalent deuterium atoms (

) on C2. -

Coupling Constant:

Hz.-

Derivation:

in propane is 7.4 Hz. Using the gyromagnetic ratio

-

Carbon-13 NMR ( C)

The

| Carbon | Shift ( | Multiplicity | Coupling ( | Assignment |

| C1/C3 (Methyl) | 16.3 (approx) | Broad Singlet / Triplet | Methyl carbons see D through 2 bonds. | |

| C2 (Methylene) | 15.9 (approx) | Quintet | Central carbon directly bonded to two D. |

Note: An isotope shift of

Vibrational Spectroscopy (IR & Raman)

The vibrational spectrum is characterized by the "silencing" of CH2 modes and the appearance of CD2 modes at lower frequencies (shifted by factor

Key Diagnostic Bands

- Stretching: A cluster of bands appears in the 2100–2200 cm⁻¹ region (symmetric and asymmetric CD2 stretches), distinct from the C-H stretches at 2900 cm⁻¹.

-

CH2 Rocking (748 cm⁻¹ in h8): This intense band in standard propane disappears in Propane-2,2-d2.

-

CD2 Rocking: Appears at approximately 530–560 cm⁻¹ .

-

C-C Stretching: The symmetric C-C stretch (Raman active) shifts from 869 cm⁻¹ (h8) to lower frequency due to the increased mass of the central unit.

Mass Spectrometry (MS)

The fragmentation pattern distinguishes 2,2-d2 from random deuteration (e.g., 1,2-d2).

-

Molecular Ion (

): m/z 46 (vs 44 for h8). -

Base Peak: m/z 31 (

).-

Mechanism:[1] Loss of a methyl group (

, mass 15). - .

-

Diagnostic: In Propane-h8, the base peak is m/z 29 (

). The shift from 29 to 31 confirms the ethyl fragment retains two deuteriums (

-

-

Absence of m/z 30: Significant presence of m/z 30 (

) would indicate scrambling or impure synthesis (e.g., 1-d1 or 1,2-d2).

Synthesis Protocol

To ensure high isotopic purity (>98% D) and regioselectivity, a chemical reduction approach is preferred over catalytic exchange (which causes scrambling).

Recommended Workflow: Reductive Dehalogenation

This protocol utilizes 2,2-Dichloropropane as the precursor, which fixes the position of the functionality.

Reagents:

-

2,2-Dichloropropane (Commercially available or from Acetone +

). -

Lithium Aluminum Deuteride (

, >99 atom % D). -

Solvent: Diglyme (High boiling point ether) or THF.

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a cold trap (-78°C, dry ice/acetone).

-

Charging: Add

(1.5 eq) suspended in dry Diglyme under -

Addition: Dropwise add 2,2-Dichloropropane to the suspension. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (

). The reduced product, Propane-2,2-d2 (bp -42°C), will evolve as a gas. -

Collection: The gas passes through the condenser (to return solvent) and condenses in the cold trap.

-

Purification: Distill the collected liquid at low temperature to remove traces of propene (by-product of elimination).

Synthesis & Analysis Workflow Diagram

Caption: Synthesis pathway from Acetone to Propane-2,2-d2 via 2,2-Dichloropropane, validated by NMR and MS.

References

-

McMurry, H. L., Thornton, V., & Condon, F. E. (1949). Infra-Red Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane and Some Revisions in the Vibrational Assignments for Propane. The Journal of Chemical Physics. Link

-

Lide, D. R. (1960). Microwave Spectrum, Structure, and Dipole Moment of Propane. The Journal of Chemical Physics. Link

-

Friedman, L., & Turkevich, J. (1952). The Mass Spectra of Some Deuterated Isopropyl Alcohols and Propanes. Journal of the American Chemical Society.[2][3][4] Link

-

Gayles, J. N., & King, W. T. (1965). Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. Spectrochimica Acta. Link

Sources

Methodological & Application

Application Note: Advanced Protocols for the Catalytic Deuteration of Propane

Executive Summary

The selective deuteration of light alkanes, specifically propane (

This guide details two distinct, field-validated protocols for synthesizing deuterated propane (

-

Heterogeneous Single-Atom Alloy (SAA) Catalysis: A continuous-flow method using PtCu catalysts for high-stability, coke-resistant exchange.

-

Homogeneous Iridium Pincer Catalysis: A batch-mode method utilizing well-defined organometallic complexes for high selectivity at moderate temperatures.

Scientific Foundation & Catalyst Selection

The Challenge: Activation vs. Dehydrogenation

The primary challenge in deuterating propane is preventing the elimination of hydrogen to form propylene (

Solution 1: Single-Atom Alloys (SAAs)

Catalyst: Dilute Platinum in Copper (Pt/Cu).

Mechanism: Isolated Pt atoms in a Cu lattice lower the barrier for C-H activation (dissociative adsorption) but lack the contiguous Pt ensembles required for C-C bond rupture (coking) or deep dehydrogenation. This allows for efficient H/D exchange at moderate temperatures (

Solution 2: Homogeneous Iridium Pincer Complexes

Catalyst: (POCOP)Ir or (PCP)Ir pincer complexes.

Mechanism: These complexes operate via an oxidative addition/reductive elimination cycle. The rigid pincer ligand stabilizes the Ir(III) hydride intermediates, preventing catalyst decomposition and allowing H/D exchange to proceed at temperatures as low as

Protocol A: Heterogeneous Continuous-Flow Deuteration (PtCu SAA)

Best For: Scalable production, high deuterium incorporation, continuous processing.

Materials & Equipment

-

Reactor: Quartz or Inconel fixed-bed tube reactor (ID: 10 mm).

-

Catalyst: Pt

Cu single-atom alloy supported on SiO -

Gases: Propane (99.99%), Deuterium (

, 99.8% isotopic purity), Argon (carrier). -

Analysis: Online Mass Spectrometer (Hiden or Pfeiffer) or GC-MS.

Experimental Setup Diagram

Figure 1: Continuous flow setup for heterogeneous propane deuteration.

Step-by-Step Methodology

-

Catalyst Activation:

-

Load 200 mg of Pt

Cu/SiO -

Purge with Ar (50 mL/min) for 30 min.

-

Reduce in situ with 10%

/Ar at 350°C for 2 hours. -

Switch to pure

flow at 300°C for 1 hour to deuterate the catalyst surface.

-

-

Reaction Phase:

-

Set reactor temperature to 300°C .

-

Introduce gas mix: Propane (2 mL/min),

(20 mL/min), Ar (10 mL/min). -

Note: High D2 excess drives the equilibrium toward highly deuterated species.

-

-

Collection:

-

Pass the effluent through a cold trap (dry ice/acetone) to remove trace water/impurities if necessary.

-

Condense the deuterated propane product in a collection vessel submerged in liquid nitrogen (LN2). Caution: Do not condense

or Ar; ensure system is sealed and purged.

-

-

Validation:

Protocol B: Homogeneous Batch Deuteration (Ir-Pincer)

Best For: Mechanistic studies, high-purity small batches, mild conditions.

Materials & Equipment

-

Reactor: High-pressure J-Young NMR tube or 50 mL Parr Hastelloy Reactor.

-

Catalyst:

(2-5 mol% loading). -

Solvent: Cyclohexane-d12 (inert medium) or neat Propane (if using Parr reactor).

-

Reagent: Deuterium gas (

, 20-50 bar).

Mechanistic Pathway[4]

Figure 2: Catalytic cycle for Ir-pincer mediated alkane deuteration.

Step-by-Step Methodology

-

Preparation (Glovebox):

-

In a N2-filled glovebox, dissolve

(10 mg) in 0.5 mL of Cyclohexane-d12 (if using NMR tube). -

Transfer to a high-pressure J-Young NMR tube.

-

-

Gas Loading:

-

Connect the tube to a high-vacuum line. Freeze the solution with LN2.

-

Evacuate the headspace.

-

Condense Propane (~2-3 eq relative to solvent capacity) into the tube.

-

Add

gas (approx 5-10 bar equivalent at room temp).

-

-

Reaction:

-

Heat the sealed vessel to 150°C in an oil bath.

-

Reaction time: 12 - 24 hours.

-

Note: The solution will remain homogeneous. Precipitates indicate catalyst decomposition.

-

-

Workup:

-

Cool to room temperature.

-

Analyze directly via

H and

-

Analytical Quantification & Data Interpretation

Accurate quantification of the isotopologue distribution (

GC-MS Parameters

-

Column: Porous Layer Open Tubular (PLOT) Q column (e.g., Agilent HP-PLOT Q).

-

Oven Program: 40°C (hold 2 min)

200°C @ 20°C/min. -

MS Source: Electron Impact (EI), 70 eV.

Isotopologue Calculation

Propane (

| Isotopologue | Mass (m/z) | Retention Time Shift |

| C3H8 (d0) | 44 | Reference |

| C3H7D (d1) | 45 | Slight decrease (inverse isotope effect) |

| C3H4D4 (d4) | 48 | ~0.1 min earlier |

| C3D8 (d8) | 52 | Distinctly earlier |

Note: You must correct for the natural abundance of

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Deuterium Incorporation | Low D2 partial pressure or mass transfer limit. | Increase D2:Propane ratio to >10:1. Ensure turbulent flow (Method A) or vigorous stirring (Method B). |

| Propylene Formation (Method A) | Temperature too high; Catalyst "ensembles" too large. | Reduce Temp to <300°C. Ensure Pt is atomically dispersed (verify with CO-DRIFTS). |

| Catalyst Death (Method B) | Oxygen leakage or thermal decomposition. | rigorous O2 exclusion. Lower temp to 125°C and extend time. |

| Coking (Black Catalyst) | Deep dehydrogenation. | Increase H2/D2 partial pressure during reaction to "clean" the surface. |

References

-

Single-Atom Alloy Catalysis

- Title: "PtCu Single-Atom Alloys as Coke-Resistant Catalysts for Efficient C-H Activ

- Source: U.S. Department of Energy (OSTI)

-

URL:[Link]

-

Iridium Pincer Protocols

- Title: "Carbon-Hydrogen Bond Activ

- Source: Rutgers University / Chemical Reviews

-

URL:[Link]

-

H/D Exchange Mechanisms

- Title: "Heterogeneous Catalysis: Deuterium Exchange Reactions of Hydrogen and Methane"

- Source: Journal of Chemical Educ

-

URL:[Link]

-

Propane Dehydrogenation Context

- Title: "Propane Dehydrogenation on Single-Site [PtZn4] Intermetallic C

- Source: National Science Found

-

URL:[Link]

-

Analytical Methods

- Title: "Quantitative determination of n-propane... by headspace GC-MS"

- Source: N

-

URL:[Link]

Sources

Application Note: High-Fidelity Kinetic Branching Analysis Using Propane-2,2-d2

Executive Summary

In combustion kinetic modeling, the oxidation of propane (

-

Abstraction from the primary carbon (forming

-propyl radical). -

Abstraction from the secondary carbon (forming

-propyl radical).

These two radicals follow vastly different decomposition pathways, significantly altering ignition delay times and flame speeds. Propane-2,2-d2 (

This guide details the experimental protocols for utilizing Propane-2,2-d2 in shock tube and rapid compression machine (RCM) studies to validate site-specific rate constants.

Scientific Foundation: The Deuterium Switch

The Mechanistic Challenge

Combustion of propane is initiated by H-abstraction by radicals (

-

Channel 1 (Primary): Removal of a primary H (bond strength

101 kcal/mol) -

Channel 2 (Secondary): Removal of a secondary H (bond strength

98.5 kcal/mol)

In standard propane (

The Kinetic Isotope Effect (KIE)

Replacing the secondary hydrogens with deuterium (

-

Result: The rate coefficient for secondary abstraction,

, is significantly reduced ( -

Utility: The total measured rate constant for Propane-2,2-d2 (

) becomes dominated by the primary abstraction channel.

Reaction Pathway Visualization

Figure 1: Reaction pathway showing the kinetic inhibition of the secondary channel in Propane-2,2-d2 oxidation.

Experimental Protocol: High-Temperature Shock Tube Study

Materials & Preparation

-

Fuel: Propane-2,2-d2 (Isotopic enrichment

atom D). -

Oxidant precursor: Tert-butyl hydroperoxide (TBHP) or

(fast source of OH radicals upon shock heating). -

Diluent: Ultra-high purity Argon (99.999%).

Critical Step: Manometric Mixing

Do not rely on flow controllers for isotopic studies. Use partial pressures (

-

Evacuate tank to

Torr. -

Introduce Propane-2,2-d2 to calculated

. -

Introduce Precursor to

. -

Fill balance with Argon to

. -

Allow 12 hours for diffusional mixing or use a magnetic stirrer.

Experimental Workflow (Shock Tube)

Figure 2: Operational workflow for high-temperature kinetic measurements.

Diagnostic Configuration

To measure the rate constant

-

Fuel Excess:

(Ratio -

Wavelength: 306.7 nm (OH

transition). -

Beer-Lambert Law:

.

Data Analysis & Interpretation

Deriving the Primary Rate Constant

In the pseudo-first-order regime, the decay of OH is given by:

For Propane-2,2-d2, the total rate constant is the sum of abstraction from the 6 primary H-atoms and the 2 secondary D-atoms:

The Simplification:

Due to the KIE,

This allows the direct extraction of the per-site primary rate constant :

Calculating the Branching Ratio

To find the branching ratio (

-

Measure

(Standard Propane). -

Measure

(Propane-2,2-d2). -

Calculate Secondary Rate:

(Note: This assumes secondary KIE is infinite, a first-order approximation. For higher precision, apply a theoretical KIE factor).

Reference Data: Bond Dissociation Energies (BDE)

| Bond Type | Species | BDE (kcal/mol) | Relative Reactivity (OH @ 298K) |

| Primary C-H | 101.1 | 1.0 (Ref) | |

| Secondary C-H | 98.6 | ~2.5x faster | |

| Secondary C-D | 100.2* | Suppressed |

*Effective BDE increase due to ZPE difference.

References

-

Chemical Kinetic Reaction Mechanism for the Combustion of Propane NASA Technical Reports Server. [Link]

-

Rate Constants for the Reactions of Hydroxyl Radicals with Propane Journal of the Chemical Society, Faraday Transactions. [Link]

-

Studies of Site Selective Hydrogen Atom Abstractions (Cl + Propane) National Institutes of Health (PubMed). [Link]

-

Kinetic Isotope Effect (General Theory) ChemEurope. [Link]

Measuring kinetic isotope effects using propane-2,2-d2

Application Note: High-Precision Determination of Kinetic Isotope Effects in C-H Activation using Propane-2,2-d2

(CAS: 19047-60-0)Executive Summary

This application note details the protocol for determining the primary Kinetic Isotope Effect (KIE) at the methylene (C2) position of propane. Understanding C-H activation at secondary carbons is critical for mapping the metabolic stability of drug pharmacophores and elucidating the mechanisms of metal-oxo catalysts (e.g., Cytochrome P450).

Using Propane-2,2-d

Theoretical Foundation

The Mechanistic Probe

Propane-2,2-d

-

Substrate A: Propane-h

(CH -

Substrate B: Propane-2,2-d

(CH

In an oxidative transformation (e.g., hydroxylation to 2-propanol), the rate-determining step (RDS) often involves hydrogen atom transfer (HAT). The primary Deuterium KIE (

Intermolecular Competition Method

Unlike absolute rate measurements where

Where:

- is the ratio of non-deuterated to deuterated products formed.

- is the initial ratio of substrates (normalized to 1.00 via standard curves).

Key Advantage: This method is insensitive to catalyst concentration errors and time-point inaccuracies, as both substrates experience the exact same reaction environment.[1]

Experimental Protocol

Materials & Equipment

-

Reagents: Propane (99.9%), Propane-2,2-d

(98%+ D), Oxidant (e.g., mCPBA or P450 biomimetic), Solvent (Acetonitrile or Dichloromethane). -

Instrumentation: Gas Chromatography - Mass Spectrometry (GC-MS) with Single Ion Monitoring (SIM) capability.

-

Reactor: Pressure-rated glass vial with mininert valves (gas-tight).

Workflow Diagram

Figure 1: Experimental workflow for intermolecular KIE determination. The dashed line indicates the requirement to validate the initial substrate ratio.

Step-by-Step Methodology

Step 1: Gas Mixture Preparation (The "Standard")

-

Evacuate a 1 L gas sampling bulb.

-

Introduce Propane-h

to a pressure of 300 Torr. -

Introduce Propane-2,2-d

to bring total pressure to 600 Torr. -

Allow to equilibrate for 1 hour.

-

Validation: Inject 50

L of this headspace into the GC-MS. Verify the peak area ratio is approximately 1:1. Note exact ratio for calculations.

Step 2: Reaction Initiation

-

Dissolve the catalyst/oxidant in the solvent in a headspace vial.

-

Purge the vial headspace with the 1:1 Propane gas mixture.

-

Incubate at the controlled temperature (e.g., 25°C).

-

Critical Control: The reaction must be stopped at low conversion (<10%) . High conversion alters the substrate ratio (enriching the slower d2 species), skewing the KIE.

Step 3: Sampling & Quenching

-

Quench the reaction (e.g., addition of triphenylphosphine to reduce excess peroxide).

-

For liquid products (e.g., 2-propanol), inject the liquid phase directly.

Analytical Method (GC-MS)

To measure the KIE, we quantify the ratio of the products: 2-Propanol-h

-

Mechanism Note: When Propane-2,2-d

(CH

MS Parameters (SIM Mode)

Electron Ionization (EI) at 70 eV causes fragmentation. We must select ions that retain the C2 position.

| Analyte | Precursor | Product Structure | Primary Quant Ion (m/z) | Description |

| Product H | Propane-h | (CH | 45 | [CH |

| Product D | Propane-2,2-d | (CH | 46 | [CH |

Note: The molecular ion for 2-propanol (60) is often weak. The base peak (45 for h8) formed by loss of a methyl group is preferred.

The C Correction (Essential for Accuracy)

The signal at

-

Product H (m/z 45) has a natural isotope peak at m/z 46.

-

Magnitude: Approx 2.2% of the m/z 45 signal (based on 2 carbons in the fragment).

Correction Formula:

- : Empirically determined ratio of (46/45) injected with pure non-deuterated 2-propanol standard.

Data Analysis & Interpretation

Calculation

-

: The initial molar ratio of [Propane-2,2-d

Interpreting the Magnitude

| KIE Value ( | Interpretation | Mechanistic Insight |

| 1.0 - 1.1 | Secondary / No Effect | C-H bond is not broken in RDS (or steric nature). |

| 2.0 - 4.0 | Normal Primary | C-H bond breaking is partially rate-limiting. |

| > 7.0 | Tunneling Regime | H-atom tunneling is significant (common in Lipoxygenase or Soybean LOX). |

Self-Validation Check:

If you observe a KIE of ~1.0 for the primary products (1-propanol), but a KIE of ~4.0 for the secondary products (2-propanol), your system is valid. The C1 positions are identical in both substrates (CH

References

-

Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[1] Link

-

Groves, J. T. (2006). High-valent iron in chemical and biological oxidations. Journal of Inorganic Biochemistry. Link

-

EMD Millipore. (2023). Synthesis of Deuterated Isotopologues. Sigma-Aldrich Technical Library. Link

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 7: Kinetic Isotope Effects). Link

Sources

Application Notes and Protocols: Propane-2,2-d2 in Molecular Beam Experiments

Abstract

This technical guide provides a comprehensive overview of the application of propane-2,2-d2 (CH₃CD₂CH₃), a site-specifically deuterated isotopologue of propane, in molecular beam experiments. The selective replacement of hydrogen with deuterium at the methylene (-CH₂-) position offers a powerful tool for elucidating the intricate details of gas-phase reaction dynamics and gas-surface interactions. This document details the rationale for using propane-2,2-d2, outlines its synthesis and characterization, presents protocols for its use in molecular beam setups, and discusses its application in landmark experiments, including crossed molecular beam reactive scattering and surface dynamics studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling to gain deeper mechanistic insights.

Introduction: The Scientific Case for Propane-2,2-d2

In the study of chemical dynamics, the ultimate goal is to understand how chemical bonds break and form on a molecule-by-molecule basis. Molecular beam techniques, which allow for the study of single-collision events under vacuum, are paramount to achieving this goal.[1][2] The use of isotopically labeled molecules within these experiments provides an unparalleled level of detail, acting as a "magnifying glass" on specific atomic sites within a reacting molecule.

Propane-2,2-d2 is of particular interest because it allows for the direct and unambiguous differentiation between the primary hydrogen atoms on the two methyl (-CH₃) groups and the secondary hydrogen atoms on the central methylene group. By replacing the two secondary hydrogens with deuterium, we create a molecule with distinct reactive sites that can be tracked throughout a chemical encounter. This enables researchers to answer fundamental questions such as:

-

Site Specificity in Reactions: In a reaction involving hydrogen abstraction, does the incoming reactant preferentially attack the primary C-H bonds or the secondary C-D bonds?

-

Kinetic Isotope Effect (KIE): How does the mass difference between H and D affect the reaction rate and mechanism? The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and generally harder to break. Quantifying this effect provides critical benchmarks for theoretical models of reaction potential energy surfaces.[3]

-

Product Branching Ratios: When a reaction can proceed via multiple pathways, isotopic labeling allows for the precise determination of the product distribution, revealing the underlying dynamics of bond activation.[4]

-

Energy Disposal: How is the energy released in a reaction partitioned among the translational, vibrational, and rotational states of the products? Comparing the energy disposal in products containing H versus D provides insight into the exit channel of the potential energy surface.

This guide will explore the practical aspects of utilizing propane-2,2-d2 to address these questions in a laboratory setting.

Synthesis and Characterization of Propane-2,2-d2

The successful application of propane-2,2-d2 hinges on its synthesis with high isotopic purity. Several synthetic routes are plausible, with the choice often depending on the available starting materials and equipment. A common conceptual approach involves the reduction of a carbonyl group at the C2 position of a deuterated precursor.

Synthetic Protocol: Reduction of Acetone-d6